5-Bromo-2-chloro-3-(trifluoromethyl)thiophene

Description

Significance of Thiophene (B33073) Scaffolds in Heterocyclic Chemistry

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, represents a cornerstone of heterocyclic chemistry. Its unique electronic properties and reactivity make it a privileged scaffold in the design and synthesis of a vast array of functional organic molecules. The thiophene nucleus is a common motif in numerous biologically active compounds, including pharmaceuticals and agrochemicals, as well as in materials science, where it forms the backbone of many organic semiconductors and dyes. nih.gov The versatility of the thiophene ring allows for a wide range of chemical modifications, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to achieve desired functions.

Role of Halogenation and Trifluoromethylation in Modulating Molecular Properties and Reactivity

The introduction of halogen atoms and trifluoromethyl (CF3) groups onto organic scaffolds is a powerful strategy for modulating molecular properties. Halogenation can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, halogen atoms, particularly bromine and chlorine, serve as versatile synthetic handles for cross-coupling reactions, allowing for the construction of complex molecular architectures.

The trifluoromethyl group, with its strong electron-withdrawing nature and high lipophilicity, imparts unique characteristics to a molecule. It can enhance metabolic stability by blocking sites of oxidation, improve binding affinity through favorable interactions with protein targets, and increase bioavailability. The strategic placement of these functional groups on a thiophene ring can therefore dramatically influence the resulting compound's chemical reactivity and potential applications.

Overview of 5-Bromo-2-chloro-3-(trifluoromethyl)thiophene within Organohalogen and Organofluorine Chemistry

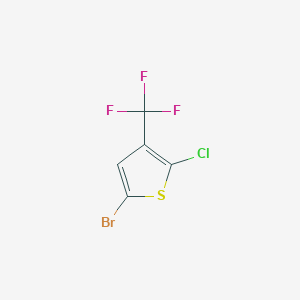

This compound is a polysubstituted thiophene derivative that embodies the strategic functionalization of a heterocyclic core. With a bromine atom at the 5-position, a chlorine atom at the 2-position, and a trifluoromethyl group at the 3-position, this compound is a prime example of a highly functionalized building block in organohalogen and organofluorine chemistry. smolecule.com Its structure is designed for subsequent chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. The distinct electronic nature and placement of each substituent on the thiophene ring dictate its reactivity, offering chemists a versatile platform for molecular design and synthesis. This compound serves as a precursor in the development of novel pharmaceuticals, materials, and agrochemicals. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-3-(trifluoromethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrClF3S/c6-3-1-2(4(7)11-3)5(8,9)10/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYLOZYXJZNLET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(F)(F)F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrClF3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Chloro 3 Trifluoromethyl Thiophene

Direct Halogenation Strategies

Direct halogenation is a common and effective method for introducing bromine and chlorine atoms onto the thiophene (B33073) ring. However, the high reactivity of the thiophene nucleus necessitates carefully controlled conditions to achieve the desired regioselectivity and to avoid the formation of polyhalogenated byproducts. iust.ac.ir The electron-withdrawing nature of the trifluoromethyl group at the 3-position significantly influences the outcome of these electrophilic substitution reactions.

The most prevalent route to 5-bromo-2-chloro-3-(trifluoromethyl)thiophene involves the bromination of the precursor, 2-chloro-3-(trifluoromethyl)thiophene. This reaction selectively introduces a bromine atom at the C5 position. smolecule.com The choice of brominating agent and reaction conditions is crucial for maximizing yield and selectivity.

Common reagent systems include molecular bromine (Br₂) in an inert solvent. The reaction is typically conducted at low temperatures to control its exothermicity and enhance regioselectivity.

| Reagent System | Solvent | Temperature | Outcome |

| Bromine (Br₂) | Dichloromethane (B109758) or Chloroform (B151607) | Low Temperatures (e.g., 0°C to -10°C) | Selective bromination at the C5 position |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) or Dichloromethane | Room Temperature or gentle heating | Effective for mono-bromination of activated or deactivated rings |

This table is generated based on common bromination protocols for thiophenes and may not represent specific documented syntheses of this compound.

While less common for the final step in synthesizing the target compound, chlorination techniques are fundamental for preparing the necessary precursors. Chlorination of a substituted thiophene, such as 3-(trifluoromethyl)thiophene, can be achieved using various chlorinating agents. Agents like sulfuryl chloride (SO₂Cl₂) are effective for introducing chlorine onto the thiophene ring. jcu.edu.au

| Chlorinating Agent | Typical Conditions | Selectivity |

| Sulfuryl chloride (SO₂Cl₂) | Inert solvent, often at room temperature | Can lead to a mixture of isomers and dichlorinated products if not controlled |

| N-Chlorosuccinimide (NCS) | Acetic acid or other polar solvents | Generally provides mono-chlorination with good selectivity |

| Benzeneseleninyl chloride/Aluminum halide | Dichloromethane | High regioselectivity for mono-chlorination of electron-rich thiophenes tandfonline.com |

This table outlines general chlorination methods for thiophene derivatives.

The regioselectivity of halogenation on the thiophene ring is governed by the inherent electronic properties of the ring and the directing effects of the existing substituents. The thiophene ring is highly susceptible to electrophilic attack, with a strong preference for substitution at the α-positions (C2 and C5) over the β-positions (C3 and C4). iust.ac.ir

In the synthesis of this compound, the starting precursor is typically 2-chloro-3-(trifluoromethyl)thiophene. The directing effects of the substituents are as follows:

Chloro Group (at C2): As a halogen, it is an ortho-, para-director but is deactivating. In the context of the thiophene ring, it directs incoming electrophiles to the C5 (para) position.

Trifluoromethyl Group (at C3): This is a powerful electron-withdrawing group and is strongly deactivating. It acts as a meta-director, directing incoming electrophiles to the C5 position.

Both the chloro and trifluoromethyl groups cooperatively direct the incoming electrophile (e.g., Br⁺) to the C5 position, which is the only remaining activated α-position. This strong regiochemical control allows for the clean and high-yield synthesis of the desired 5-bromo product.

Precursor Synthesis and Functional Group Interconversions

Alternative strategies might involve ring-construction methods where the substituents are introduced at earlier stages, followed by cyclization to form the desired substituted thiophene ring.

The order of introduction for the functional groups is paramount. A plausible synthetic sequence starts with a commercially available or readily synthesized thiophene derivative. For instance:

Trifluoromethylation: Introduction of the CF₃ group onto the thiophene ring, often at the 3-position. This can be a challenging step requiring specialized reagents.

Chlorination: Subsequent chlorination of 3-(trifluoromethyl)thiophene. As mentioned, this step requires careful control to selectively obtain the 2-chloro isomer.

Bromination: The final step is the selective bromination of 2-chloro-3-(trifluoromethyl)thiophene at the C5 position to yield the final product. smolecule.com

This sequential approach allows for the controlled construction of the highly substituted target molecule.

Optimization of Reaction Conditions and Yield

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is critical in the halogenation and trifluoromethylation of thiophene rings. In the synthesis of halogenated thiophenes, inert solvents are often employed to enhance selectivity and yield. For instance, a common method for the bromination of 2-chloro-3-(trifluoromethyl)thiophene involves conducting the reaction in solvents like dichloromethane or chloroform at low temperatures. smolecule.com

The polarity and nature of the solvent can significantly influence reaction outcomes. In some cases, greener solvents like acetonitrile or even water-based two-phase systems have been explored. researchgate.netscielo.br Acetonitrile, for example, has been shown to provide an excellent balance between substrate conversion and reaction selectivity in related syntheses, while being a more environmentally benign option compared to chlorinated solvents. scielo.br The principle of "like dissolves like" is also a factor, with halogenated thiophene derivatives showing good solubility in specific solvents, which can prolong crystallization and phase separation, thereby improving reaction kinetics. rsc.org

Research into the oxidative coupling of similar phenylpropanoids has demonstrated that solvent choice directly impacts reaction time and selectivity. A switch from traditional solvents like benzene (B151609) to acetonitrile not only reduced toxicity but also decreased reaction times from 20 hours to 4 hours without compromising the yield. scielo.br

| Solvent | Typical Application | Effect on Reaction | Reference |

|---|---|---|---|

| Dichloromethane/Chloroform | Bromination of thiophene derivatives | Inert medium, enhances selectivity and yield at low temperatures. | smolecule.com |

| Acetonitrile | Oxidative coupling, halogenation | "Greener" alternative, provides a good balance between conversion and selectivity, can reduce reaction times. | scielo.bracs.org |

| Ethanol (B145695) | Green synthesis of halogenated thiophenes | Environmentally friendly solvent used in copper-catalyzed electrophilic cyclization. | nih.govuwf.edu |

| Water-Benzene (Two-Phase) | Halogenation of thiophene | Allows for in-situ generation of chlorine from chloride oxidation for immediate reaction. | researchgate.net |

Temperature and Pressure Influence on Synthetic Pathways

Temperature is a crucial factor in controlling the halogenation of thiophenes. These reactions are often highly exothermic and can proceed rapidly even at very low temperatures, such as -30°C. iust.ac.ir Therefore, careful temperature control is essential to prevent over-halogenation and the formation of polysubstituted byproducts. iust.ac.ir Syntheses are frequently carried out at low temperatures to improve the selectivity for the desired monosubstituted product. smolecule.com

For specific reactions, elevated temperatures are necessary. For example, in certain palladium-catalyzed cross-coupling reactions used to create precursors or derivatives of the target molecule, temperatures around 70-95°C may be employed. acs.orgresearchgate.net Similarly, some modular syntheses of related benzothiophenes are conducted at temperatures ranging from 100 to 160°C. acs.org

While atmospheric pressure is common for many of the synthetic steps, some hydrogenation or carbonylation reactions, which might be used to synthesize precursors, can be influenced by pressure. For instance, hydrogenation reactions are often carried out under a positive pressure of hydrogen gas, typically around 0.6 MPa, to facilitate the reaction. acs.org

| Parameter | Condition | Influence on Synthesis | Reference |

|---|---|---|---|

| Temperature | Low (-30°C to 0°C) | Controls exothermic halogenation, enhances selectivity, prevents polysubstitution. | smolecule.comiust.ac.ir |

| Temperature | Elevated (70°C to 160°C) | Required for specific catalytic cross-coupling or cyclization reactions. | acs.orgacs.org |

| Pressure | Atmospheric | Sufficient for most electrophilic substitution and many catalytic reactions. | - |

| Pressure | Elevated (e.g., 0.6 MPa H₂) | Used in specific reactions like catalytic hydrogenation of precursors. | acs.org |

Advanced Synthetic Approaches

To overcome the limitations of traditional methods, researchers have focused on developing advanced synthetic strategies. These include the use of novel catalytic systems and the incorporation of green chemistry principles to improve efficiency, selectivity, and sustainability.

Catalytic Methods in Thiophene Halogenation and Trifluoromethylation

Catalysis offers a powerful tool for the selective functionalization of thiophene rings. While direct halogenation is often facile, catalysts can provide greater control and enable reactions under milder conditions. iust.ac.ir

Halogenation:

Lewis Acid/Brønsted Acid Catalysis: Systems combining a Lewis base like thianthrene (B1682798) with a Brønsted acid such as trifluoromethanesulfonic acid (TfOH) can activate N-halosuccinimides (NXS) to act as potent halogenating agents for heteroarenes like thiophene. rsc.org This method enhances reaction efficiency compared to uncatalyzed reactions. rsc.org

Copper Catalysis: Copper and its salts, particularly copper(I), have been used to catalyze the displacement of bromo and iodo groups on thiophene rings. iust.ac.ir Copper(II) sulfate (B86663) has also been employed in the electrophilic cyclization to form halogenated thiophenes. nih.gov

Palladium Catalysis: Palladium catalysts are extensively used in cross-coupling reactions (like Suzuki and Stille) to form carbon-carbon bonds, which is a key strategy for building more complex molecules from a halogenated thiophene core. researchgate.netjcu.edu.au

Trifluoromethylation: Direct C-H trifluoromethylation of heterocycles represents a significant advancement.

Radical Trifluoromethylation: Methods using a benchtop-stable trifluoromethyl radical source, such as sodium trifluoromethanesulfinate (CF₃SO₂Na), allow for the direct trifluoromethylation of heteroarenes at their innately reactive positions under operationally simple and scalable conditions. pnas.org

Photoredox Catalysis: Visible-light-promoted reactions offer a metal-free approach. Arylthiolate anions can form electron donor-acceptor (EDA) complexes with a trifluoromethyl source like trifluoromethyl phenyl sulfone. researchgate.netrsc.org Irradiation with visible light induces a single electron transfer, leading to trifluoromethylation under catalyst-free conditions. researchgate.netrsc.org While often applied to S-trifluoromethylation, the principles of photoredox catalysis are being increasingly explored for C-CF₃ bond formation. bohrium.commst.edumst.edu

Green Chemistry Principles in Synthesis Design

The integration of green chemistry principles aims to make the synthesis of this compound more environmentally friendly and sustainable.

Key strategies include:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane with more benign alternatives such as ethanol or acetonitrile is a primary focus. scielo.brnih.gov Solvent-free approaches or the use of deep eutectic solvents are also emerging as viable green alternatives in thiophene synthesis. rsc.org

Atom Economy: Developing reactions that incorporate a high percentage of the starting materials into the final product. Direct C-H functionalization is an excellent example of an atom-economical approach as it avoids the need for pre-functionalized substrates. pnas.org

Use of Safer Reagents: Employing non-toxic and readily available reagents is crucial. A notable example is the use of sodium halides (like NaCl) as the halogen source in copper-catalyzed syntheses of halogenated thiophenes, replacing more hazardous halogenating agents. nih.govuwf.edu Similarly, the use of stable, solid trifluoromethylating agents like the Langlois reagent (CF₃SO₂Na) improves safety and handling. pnas.orgmst.edu

Energy Efficiency: Utilizing methods that proceed under mild conditions, such as ambient temperature and pressure, reduces energy consumption. Visible-light-promoted photocatalysis is a prime example, harnessing light energy to drive reactions without the need for high temperatures. researchgate.netrsc.org Continuous-flow synthesis is another advanced technique that can improve safety, control, and efficiency, representing a greener alternative to traditional batch processing. acs.org

Chemical Reactivity and Mechanistic Transformations of 5 Bromo 2 Chloro 3 Trifluoromethyl Thiophene

Substitution Reactions at Halogenated Positions

The primary sites for synthetic modification on 5-bromo-2-chloro-3-(trifluoromethyl)thiophene are the carbon-halogen bonds. The differential reactivity between the C-Br and C-Cl bonds, with the former being generally more susceptible to cleavage in metal-catalyzed reactions, enables selective and sequential functionalization. Furthermore, the electron-deficient nature of the thiophene (B33073) ring, enhanced by the trifluoromethyl group, makes it amenable to nucleophilic aromatic substitution pathways.

The trifluoromethyl group significantly lowers the electron density of the thiophene ring, facilitating nucleophilic aromatic substitution (SNAr). In this stepwise mechanism, a nucleophile attacks an electron-deficient carbon atom bearing a leaving group (halide), forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov Subsequent departure of the halide ion restores the aromaticity of the ring.

For this compound, SNAr reactions can theoretically occur at either the C2 (chloro) or C5 (bromo) position. The rate and regioselectivity of the reaction are influenced by the ability of the leaving group to depart and the stability of the intermediate Meisenheimer complex. The strong electron-withdrawing effect of the adjacent -CF3 group is expected to activate the C2 position more significantly towards nucleophilic attack. Thiophenes are generally more reactive than corresponding benzene (B151609) compounds in SNAr reactions, a phenomenon attributed to the ability of the sulfur atom's d-orbitals to stabilize the Wheland intermediate. uoanbar.edu.iq

Common nucleophiles used in these transformations include alkoxides, amines, and thiolates. For instance, sodium methoxide (B1231860) is a typical reagent for introducing a methoxy (B1213986) group via nucleophilic substitution. smolecule.com The reaction proceeds through the addition of the nucleophile to the ring, followed by the elimination of the halide. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and halogenated thiophenes are excellent substrates for these transformations. nih.gov A key feature of this compound is the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is weaker and more readily undergoes oxidative addition to a Palladium(0) catalyst compared to the more robust C-Cl bond. This reactivity difference allows for selective coupling at the 5-position while leaving the 2-chloro substituent intact for subsequent transformations. nih.gov

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The halo-thiophene reacts with a Pd(0) complex, which inserts into the carbon-halogen bond to form a Pd(II) intermediate.

Transmetalation: An organometallic reagent transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, reforming the C-C bond and regenerating the Pd(0) catalyst. researchgate.net

Suzuki-Miyaura Reaction: This reaction couples the halo-thiophene with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net It is widely used due to the commercial availability, stability, and low toxicity of organoboron reagents. nih.govresearchgate.net The reaction can be used to synthesize a variety of aryl- and heteroaryl-substituted thiophenes. nih.gov

Sonogashira Reaction: The Sonogashira reaction forms a C(sp²)-C(sp) bond by coupling the halo-thiophene with a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, and it is carried out in the presence of a base, often an amine, which also serves as the solvent. wikipedia.orgresearchgate.net This method is invaluable for synthesizing alkynyl-thiophenes.

Negishi Reaction: In the Negishi coupling, an organozinc reagent is used as the coupling partner. wikipedia.org Organozinc compounds are more reactive than their organoboron and organotin counterparts, which can lead to faster reaction times. wikipedia.org This reaction is notable for its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org

The success of palladium-catalyzed cross-coupling reactions depends heavily on the nature of the organometallic coupling partner.

For Suzuki-Miyaura reactions , a wide range of arylboronic acids, including those with electron-donating and electron-withdrawing substituents, can be successfully coupled with bromothiophenes. nih.govnih.gov However, sterically hindered boronic acids may lead to lower yields or require more forcing conditions.

| Aryl Boronic Acid Coupling Partner | Expected Product Structure | Typical Yield Range (%) | Notes |

|---|---|---|---|

| Phenylboronic acid | 5-Phenyl-2-chloro-3-(trifluoromethyl)thiophene | Moderate to High | Standard coupling partner. |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-chloro-3-(trifluoromethyl)thiophene | High | Electron-donating groups often facilitate the reaction. d-nb.info |

| 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-chloro-3-(trifluoromethyl)thiophene | Moderate to High | Electron-withdrawing groups are well-tolerated. |

| 2-Methylphenylboronic acid | 5-(o-tolyl)-2-chloro-3-(trifluoromethyl)thiophene | Moderate | Steric hindrance from ortho-substituents can reduce yield. acs.org |

| Thiophene-2-boronic acid | 5-(Thiophen-2-yl)-2-chloro-3-(trifluoromethyl)thiophene | High | Heteroarylboronic acids are generally effective coupling partners. |

In Sonogashira couplings , both aromatic and aliphatic terminal alkynes are effective. Steric hindrance around the alkyne can impact reaction efficiency. acs.org For example, coupling with phenylacetylene (B144264) is typically efficient, while more sterically demanding alkynes may require optimized catalyst systems. acs.org

The Negishi reaction is known for its broad scope, tolerating a wide variety of functional groups. wikipedia.org It allows for the coupling of alkyl, alkenyl, aryl, and benzyl (B1604629) zinc reagents.

The choice of ligand coordinated to the palladium center is critical for catalyst stability and reactivity. Ligands modulate the electronic and steric properties of the catalyst, influencing the rates of the elementary steps in the catalytic cycle.

Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) is a common, versatile ligand. d-nb.info However, for more challenging couplings, electron-rich and sterically bulky phosphine ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or phosphines based on ferrocene, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), often provide superior results. uzh.ch Electron-rich ligands can facilitate the oxidative addition step, which is often rate-limiting.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphines. They are strong σ-donors that form very stable complexes with palladium, leading to highly active and long-lived catalysts suitable for coupling less reactive substrates like aryl chlorides.

The performance of different ligand systems can be compared based on reaction yield and time. For instance, in the coupling of electron-deficient triazines, modifying the electronic properties of a dppf-based ligand was shown to significantly improve catalyst performance, with an electron-poorer dppf-CF₃ ligand outperforming the standard dppf. uzh.ch

| Ligand | Catalyst System | Typical Application | Performance Notes |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | Pd(PPh₃)₄ | General purpose Suzuki and Sonogashira reactions. d-nb.info | Effective for reactive substrates; may require higher temperatures. |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Pd(dppf)Cl₂ | Suzuki reactions with a broad scope. uzh.ch | High stability and effectiveness for heteroaromatic couplings. |

| Tri-tert-butylphosphine (P(t-Bu)₃) | Pd₂(dba)₃ / P(t-Bu)₃ | Suzuki, Sonogashira, and Negishi reactions, especially with hindered substrates. acs.org | Highly active due to its steric bulk and electron-rich nature. |

| XPhos | Pd₂(dba)₃ / XPhos | Coupling of challenging substrates, including aryl chlorides. | A bulky biaryl phosphine ligand that promotes efficient oxidative addition. |

Beyond palladium catalysis, other transition metals can mediate C-C bond formation. Copper-mediated nucleophilic substitutions of halothiophenes are of significant synthetic utility. uoanbar.edu.iq For example, the Ullmann reaction, which uses a stoichiometric amount of copper, can be employed to form biaryl linkages, although it often requires high temperatures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)

Reactivity of the Thiophene Ring System

While substitution at the halogenated positions is the most common transformation, the thiophene ring itself possesses inherent reactivity. The substituents present on this compound strongly influence this reactivity. The electron-withdrawing nature of all three substituents deactivates the ring towards electrophilic aromatic substitution (SEAr).

However, the remaining C-H bond at the 4-position is acidic and can be deprotonated by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). jcu.edu.au This process, known as metalation or lithiation, generates a potent nucleophile, 4-lithio-5-bromo-2-chloro-3-(trifluoromethyl)thiophene. This intermediate can then be quenched with a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new functional group at the 4-position, providing a pathway to fully substituted thiophenes.

Under certain conditions with bases like LDA, halogenated thiophenes can undergo a "halogen dance" reaction, where an initial lithiation is followed by an intramolecular rearrangement to form a more thermodynamically stable lithiated species before reacting with an electrophile. researchgate.net

Electrophilic Aromatic Substitution (EAS) Pathways

The thiophene ring is inherently electron-rich and generally more reactive towards electrophiles than benzene. However, in this compound, the reactivity is significantly modulated by the substituents. The trifluoromethyl group at the C3 position is a powerful electron-withdrawing group, which strongly deactivates the ring towards electrophilic attack. Halogens at the C2 and C5 positions are also deactivating via their inductive effect, although they can direct incoming electrophiles to ortho and para positions through resonance.

The sole available position for substitution is C4. The directing effects on this position are conflicting:

The 2-chloro group directs ortho to itself, which is the C3 position (already substituted).

The 3-trifluoromethyl group directs meta to itself, which are the C5 (substituted) and C1 (sulfur) positions, effectively deactivating the adjacent C4 position.

The 5-bromo group directs ortho to itself, which is the C4 position.

Due to the potent deactivating effect of the trifluoromethyl group, classical EAS reactions such as nitration, sulfonation, or Friedel-Crafts reactions are expected to be very sluggish and require harsh conditions, if they proceed at all at the C4 position.

Palladium-Catalyzed Cross-Coupling Reactions

A more synthetically viable pathway for functionalization involves palladium-catalyzed cross-coupling reactions, which exploit the carbon-halogen bonds. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential reactions. The C-Br bond at the C5 position is significantly more reactive (weaker bond energy) than the C-Cl bond at the C2 position in typical palladium-catalyzed cycles like Suzuki or Stille couplings. d-nb.info This allows for selective arylation, vinylation, or alkynylation at the C5 position while leaving the C-Cl bond intact for a subsequent, more forcing, coupling reaction. d-nb.infowikipedia.org

The Suzuki-Miyaura coupling, for example, allows for the formation of carbon-carbon bonds by reacting the halo-thiophene with an organoboron reagent in the presence of a palladium catalyst and a base. d-nb.infowikipedia.orgnih.govharvard.edu

| Coupling Reaction | Reactive Site | Typical Catalyst | Base | Solvent | Typical Conditions |

|---|---|---|---|---|---|

| Suzuki-Miyaura | C5-Br (preferential) | Pd(PPh₃)₄ | K₃PO₄ or K₂CO₃ | 1,4-Dioxane/H₂O | 90-110 °C, 12h |

| Suzuki-Miyaura | C2-Cl | Pd(PPh₃)₄ or Pd₂(dba)₃ with specialized ligands | K₃PO₄ | Toluene or 1,4-Dioxane/H₂O | >110 °C, forcing conditions |

| Stille | C5-Br (preferential) | Pd(PPh₃)₄ | None (co-catalyst like CuI may be used) | Dioxane or THF | 50-100 °C |

This selective reactivity enables the synthesis of dissimilarly substituted thiophenes, which are valuable building blocks in materials science and medicinal chemistry. nih.govnih.gov

Oxidation Reactions of the Thiophene Core

The sulfur atom in the thiophene ring can be oxidized, although the aromaticity of the ring makes it relatively resistant compared to non-aromatic sulfides. Oxidation typically requires strong oxidizing agents. The reaction can proceed in two stages: first to a thiophene-S-oxide and then further to a thiophene-S,S-dioxide (sulfone).

Thiophene-S-oxides are generally highly reactive and unstable intermediates that readily undergo dimerization (e.g., via Diels-Alder reaction) or rearrangement. However, the presence of bulky substituents at the 2- and 5-positions, as in this compound, can sterically hinder these subsequent reactions, potentially allowing for the isolation of the S-oxide.

An alternative oxidation pathway, particularly in biological systems or under specific chemical conditions, involves the formation of a thiophene-2,3-epoxide (an arene oxide). This intermediate can then rearrange via an NIH shift mechanism to yield hydroxylated thiophene products. Given the substitution pattern, formation of a 4,5-epoxide followed by rearrangement could also be envisioned.

| Oxidation Product | Potential Reagent(s) | Mechanistic Intermediate |

| Thiophene-S-oxide | m-CPBA, H₂O₂ | Direct oxidation of sulfur |

| Thiophene-S,S-dioxide (Sulfone) | Excess m-CPBA, Oxone | Thiophene-S-oxide |

| Hydroxythiophene | Peracids in acidic media | Thiophene Epoxide (Arene Oxide) |

Reduction Reactions of the Thiophene Core

Reduction of the thiophene ring can proceed via two primary pathways depending on the reagents and conditions employed: catalytic hydrogenation or reductive desulfurization.

Catalytic Hydrogenation: The aromatic thiophene ring can be saturated to form a tetrahydrothiophene (B86538) ring using catalytic hydrogenation. This typically requires a heterogeneous catalyst such as palladium, platinum, or rhodium under hydrogen pressure. The electron-deficient nature of the substituted thiophene ring in this molecule may make hydrogenation more facile compared to electron-rich thiophenes. The reaction would yield 5-bromo-2-chloro-3-(trifluoromethyl)tetrahydrothiophene. rsc.orgresearchgate.net

Reductive Desulfurization: A characteristic reaction of thiophenes is reductive desulfurization, most commonly achieved using Raney Nickel (Ra-Ni). researchgate.netmasterorganicchemistry.com This process involves the hydrogenolysis of both carbon-sulfur bonds, leading to the complete removal of the sulfur atom and saturation of the resulting carbon chain. For this compound, this reaction would be expected to produce a substituted alkane, although concurrent dehalogenation is also highly probable under these conditions. chem-station.comresearchgate.net

| Reduction Type | Reagent | Product Type |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Tetrahydrothiophene |

| Reductive Desulfurization | Raney Nickel (Ra-Ni) | Substituted alkane (dehalogenation likely) |

Reactivity of the Trifluoromethyl Group

Functionalization and Derivatization of the Trifluoromethyl Moiety

The trifluoromethyl group is generally considered to be highly stable and chemically inert due to the strength of the carbon-fluorine bond. However, recent advances in synthetic methodology have enabled the selective activation and functionalization of a single C-F bond within an aromatic trifluoromethyl group. These transformations often proceed through radical intermediates, allowing the conversion of the Ar-CF₃ moiety into valuable Ar-CF₂R or Ar-CF₂H groups.

These reactions typically utilize photoredox catalysis or other radical initiation methods to generate a trifluoromethylarene radical anion. This intermediate can then eject a fluoride (B91410) ion to form a difluorobenzyl radical, which is subsequently trapped by a reaction partner.

| Transformation | Reagent/Catalyst System | Product Moiety | Reference Concept |

|---|---|---|---|

| Defluoroalkylation | Photoredox catalyst (e.g., phenoxazine), alkene | Ar-CF₂-Alkyl | nih.govlehigh.edu |

| Hydrodefluorination | Photoredox catalyst, H-atom source (e.g., formate (B1220265) salts) | Ar-CF₂H | nih.gov |

| Defluorinative Thiolation | Lewis acid (e.g., Yb(OTf)₃), thiol source | Ar-CF₂-SR | researchgate.net |

| Defluorinative Azidation | Lewis acid (e.g., Yb(OTf)₃), azide (B81097) source | Ar-CF₂-N₃ | researchgate.net |

These methods provide a pathway to derivatize the otherwise unreactive trifluoromethyl group, expanding the synthetic utility of this compound.

Influence of Trifluoromethyl Group on Ring Reactivity

The trifluoromethyl group exerts a profound influence on the electronic properties and reactivity of the thiophene ring. Its effects are primarily twofold:

Inductive Electron Withdrawal: Fluorine is the most electronegative element, and the cumulative inductive effect of three fluorine atoms makes the -CF₃ group one of the strongest electron-withdrawing groups in organic chemistry. This effect significantly reduces the electron density of the thiophene π-system. As a result, the ring is strongly deactivated towards attack by electrophiles, as discussed in section 3.2.1.

Furthermore, the incorporation of a trifluoromethyl group is known to increase a molecule's lipophilicity and metabolic stability, properties that are highly relevant in the design of pharmaceuticals and agrochemicals. masterorganicchemistry.com

Acid-Catalyzed Transformations and Rearrangements

Substituted thiophenes can undergo rearrangements under acidic conditions, although these transformations often require significant energy input. For a poly-substituted, electron-deficient thiophene like this compound, such reactions are not common but may be possible under specific catalytic conditions.

One documented transformation for halogenated thiophenes is acid-catalyzed isomerization. For example, mono- and di-halothiophenes can be isomerized by moving a halogen from an alpha (2 or 5) position to an adjacent beta (3 or 4) position by passing them over an acidic zeolite catalyst at high temperatures (150–550 °C). google.com While the specific isomerization of this trisubstituted thiophene is not reported, this precedent suggests that migration of the bromine or chlorine atoms could be induced under strong Lewis or Brønsted acid catalysis.

More complex rearrangements, such as those involving the formation of strained bicyclic "Dewar thiophene" isomers, have been studied computationally. These rearrangements involve the migration of the sulfur atom and the double bonds around the carbon framework and are influenced by the electronic nature of the substituents (e.g., H vs. CF₃). nih.gov However, these are typically photochemical processes or high-energy thermal rearrangements rather than simple acid-catalyzed transformations. Acid-catalyzed ring-opening or polymerization could also occur under harsh acidic conditions.

Protonation Studies in Superacid Media

Detailed experimental studies on the protonation of this compound in superacid media have not been specifically reported. However, predictions regarding its behavior can be made based on the electronic properties of the substituents and the thiophene ring. The thiophene ring possesses two potential sites for protonation: the sulfur atom and the carbon atoms of the ring.

The sulfur atom, with its lone pairs of electrons, is a potential site for protonation. However, the strong electron-withdrawing effects of the chloro, bromo, and trifluoromethyl groups are expected to significantly reduce the basicity of the sulfur atom, making direct protonation on sulfur less favorable.

Protonation of the carbon atoms of the thiophene ring would lead to the formation of a thiophenium ion. The position of protonation would be governed by the relative stabilizing or destabilizing effects of the substituents on the resulting carbocation. The trifluoromethyl group at the 3-position is a powerful electron-withdrawing group, which would destabilize a positive charge on the adjacent C2 and C4 positions. The chloro group at the C2 position and the bromo group at the C5 position are also deactivating due to their inductive effects, although they possess lone pairs that could potentially participate in resonance stabilization.

Considering these factors, protonation is most likely to occur at the C4 position, as this would place the positive charge furthest from the strongly deactivating trifluoromethyl group. The resulting carbocation could be further stabilized by resonance contributions from the sulfur atom and the halogen substituents.

Table 1: Predicted Protonation Sites and Relative Stabilities

| Protonation Site | Key Stabilizing/Destabilizing Factors | Predicted Relative Stability |

| Sulfur | Reduced basicity due to electron-withdrawing groups. | Low |

| C2 | Destabilized by adjacent trifluoromethyl and chloro groups. | Very Low |

| C4 | Positive charge is distant from the trifluoromethyl group. | High |

| C5 | Destabilized by adjacent bromo group. | Low |

Note: This table is based on theoretical predictions and awaits experimental verification.

Rearrangement Mechanisms Induced by Brønsted or Lewis Acids

The acid-induced rearrangement of this compound is also a subject that requires specific experimental investigation. Generally, acid-catalyzed rearrangements of substituted thiophenes can proceed through various mechanisms, including 1,2-hydride shifts, 1,2-halogen shifts, or more complex ring-opening and ring-closing pathways.

In the presence of a strong Brønsted or Lewis acid, the initial step would likely be the protonation of the thiophene ring, as discussed in the previous section. The resulting thiophenium ion is a key intermediate that could trigger subsequent rearrangements.

For instance, if protonation occurs at C4, the resulting carbocation could potentially undergo a 1,2-shift of one of the substituents. The migratory aptitude of the substituents would play a crucial role in determining the rearrangement pathway. Halogen migrations are well-documented in carbocation chemistry. It is conceivable that a 1,2-shift of the bromo or chloro group could occur, leading to a more stable carbocationic intermediate.

Lewis acids could also induce rearrangements by coordinating to one of the halogen atoms or the sulfur atom. Coordination of a Lewis acid to the bromine or chlorine atom would increase its leaving group ability, potentially leading to the formation of a thienyl cation. This highly reactive intermediate could then undergo rearrangements or react with other species in the medium.

Table 2: Plausible Acid-Induced Rearrangement Pathways

| Initiating Acid | Proposed Intermediate | Potential Rearrangement |

| Brønsted Acid | Thiophenium ion (protonated at C4) | 1,2-Bromo or 1,2-Chloro shift |

| Lewis Acid | Lewis acid-halogen complex | Halogen migration, potential ring isomerization |

Note: The mechanisms presented in this table are hypothetical and require experimental validation through techniques such as isotopic labeling and computational studies.

Derivatization and Analog Synthesis Utilizing 5 Bromo 2 Chloro 3 Trifluoromethyl Thiophene As a Building Block

Synthesis of Novel Polyhalogenated and Trifluoromethylated Thiophene (B33073) Derivatives

The presence of both a bromine and a chlorine atom on the thiophene ring of 5-bromo-2-chloro-3-(trifluoromethyl)thiophene offers the potential for selective derivatization through various cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, enabling regioselective functionalization at the 5-position.

Subsequent manipulation of the less reactive chloro group can then be performed to introduce a second point of diversity, leading to the synthesis of novel, highly substituted thiophene derivatives. These derivatives are of significant interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the trifluoromethyl group and the halogen atoms.

A common strategy for the derivatization of similar polyhalogenated thiophenes is the Suzuki cross-coupling reaction. nih.gov This reaction allows for the formation of carbon-carbon bonds by coupling the halo-thiophene with a boronic acid in the presence of a palladium catalyst. By carefully selecting the reaction conditions, it is possible to selectively react at the more labile C-Br bond, leaving the C-Cl bond intact for further transformations.

Table 1: Potential Suzuki Cross-Coupling Reactions of this compound

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst System | Potential Product |

|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄, base | 5-Aryl-2-chloro-3-(trifluoromethyl)thiophene |

| This compound | Heteroarylboronic acid | Pd(dppf)Cl₂, base | 5-Heteroaryl-2-chloro-3-(trifluoromethyl)thiophene |

Similarly, Stille coupling, which utilizes organotin reagents, can be employed to introduce a variety of substituents at the 5-position. The choice of coupling partner and reaction conditions can be tailored to achieve the desired substitution pattern, yielding a library of novel polyhalogenated and trifluoromethylated thiophene derivatives.

Incorporation into Diverse Heterocyclic Systems

The reactivity of the halogen substituents on this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. Through sequential cross-coupling reactions or condensation reactions, the thiophene ring can be annulated with other heterocyclic or carbocyclic rings to construct complex, polycyclic aromatic systems.

For instance, the bromo and chloro substituents can serve as handles for intramolecular cyclization reactions to form thienopyridines, thienopyrimidines, or other fused systems of medicinal and material interest. nih.gov The synthesis of such fused systems often involves an initial cross-coupling reaction to introduce a side chain containing a reactive functional group, followed by a subsequent cyclization step.

The trifluoromethyl group in the 3-position of the thiophene ring can significantly influence the electronic properties and biological activity of the resulting fused heterocyclic compounds.

Preparation of Macrocycles and Polymeric Structures

While specific examples of the use of this compound in the synthesis of macrocycles and polymers are not extensively documented in readily available literature, its bifunctional nature makes it a promising candidate for such applications. The two halogen atoms provide anchor points for the construction of larger molecular architectures.

In principle, polycondensation reactions, such as Suzuki or Stille polycondensation, could be employed to synthesize conjugated polymers incorporating the trifluoromethylated thiophene unit. These polymers are expected to possess interesting electronic and optical properties due to the presence of the electron-withdrawing trifluoromethyl group. Such materials could find applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Development of Advanced Synthetic Intermediates

This compound serves as a valuable starting point for the development of more complex and functionally diverse synthetic intermediates. The selective reactivity of its halogen atoms allows for a stepwise introduction of different functionalities.

For example, a Suzuki coupling at the 5-position can be followed by a subsequent reaction at the 2-position, such as another cross-coupling reaction or a nucleophilic aromatic substitution, to generate highly substituted thiophenes. These advanced intermediates can then be utilized in the synthesis of complex target molecules, including pharmaceuticals and agrochemicals. google.comgoogleapis.com

The ability to introduce a variety of substituents with precise regiochemical control makes this compound a powerful tool for medicinal chemists in the design and synthesis of new drug candidates. The trifluoromethyl group is a common motif in many modern pharmaceuticals, and this building block provides a convenient way to incorporate it into a heterocyclic scaffold.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Aryl-2-chloro-3-(trifluoromethyl)thiophene |

| 5-Heteroaryl-2-chloro-3-(trifluoromethyl)thiophene |

| 5-Vinyl-2-chloro-3-(trifluoromethyl)thiophene |

| Thienopyridines |

Spectroscopic and Analytical Methodologies for the Study of 5 Bromo 2 Chloro 3 Trifluoromethyl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 5-bromo-2-chloro-3-(trifluoromethyl)thiophene, offering precise insights into its atomic framework. By analyzing the behavior of atomic nuclei in a magnetic field, different forms of NMR spectroscopy can elucidate the structure of the molecule.

Proton (¹H) NMR Applications in Structure Elucidation

Proton (¹H) NMR spectroscopy is utilized to determine the position and environment of hydrogen atoms within a molecule. For this compound (C₅HBrClF₃S), the thiophene (B33073) ring contains a single proton. The chemical shift (δ) of this proton provides critical information about the electronic effects of the adjacent substituents (bromo, chloro, and trifluoromethyl groups). The expected ¹H NMR spectrum would show a single signal, likely a singlet, corresponding to the C4-H proton. The precise chemical shift of this proton is influenced by the electron-withdrawing nature of the surrounding halogen and trifluoromethyl groups.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | ~7.0-7.5 | Singlet (s) |

Note: Predicted values are based on typical chemical shifts for similar substituted thiophenes. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum for this compound would display five distinct signals, one for each carbon atom in the molecule. The chemical shifts of the four carbons in the thiophene ring and the one carbon in the trifluoromethyl group are diagnostic. The carbon attached to the trifluoromethyl group (C3) would exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The chemical shifts of C2, C3, and C5 are significantly influenced by the direct attachment of the electronegative chloro, trifluoromethyl, and bromo groups, respectively.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

|---|---|---|

| C2 | ~125-135 | Singlet (s) |

| C3 | ~120-130 | Quartet (q) |

| C4 | ~128-135 | Singlet (s) |

| C5 | ~110-120 | Singlet (s) |

| CF₃ | ~118-125 | Quartet (q) |

Note: Predicted values are based on typical chemical shifts for similar substituted thiophenes. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique specifically used to characterize fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. The chemical shift of this signal is a key identifier for the trifluoromethyl moiety and can provide information about the electronic environment of the thiophene ring.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Position | Predicted Chemical Shift (δ, ppm) vs. CFCl₃ | Multiplicity |

|---|---|---|

| CF₃ | ~ -55 to -65 | Singlet (s) |

Note: Predicted values are based on typical chemical shifts for trifluoromethyl groups attached to aromatic rings.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While one-dimensional NMR provides fundamental data, advanced techniques like two-dimensional (2D) NMR would be employed for unambiguous structural confirmation. Experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would establish correlations between the single proton (H-4) and its directly attached carbon (C-4), as well as long-range correlations to other carbons (C-3, C-5, and the CF₃ carbon). This data is crucial for definitively assigning the ¹³C NMR signals. Solid-state NMR could be used to study the compound in its solid form, providing information about its crystalline structure and polymorphism.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the precise molecular formula. The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of their presence in the molecule. The calculated exact mass for the molecular formula C₅HBrClF₃S would be compared against the experimentally determined value to validate the compound's identity.

Table 4: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅HBrClF₃S |

| Calculated Exact Mass | 263.8624 u (for the most abundant isotopes ⁷⁹Br, ³⁵Cl) |

| Expected Isotopic Pattern | Characteristic pattern due to Br and Cl isotopes |

Note: The calculated mass is for the [M]⁺ ion. Experimental analysis would aim to match this value with high precision (typically within a few parts per million).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the assessment of purity and confirmation of the identity of volatile and semi-volatile compounds such as this compound. This hyphenated technique leverages the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

In a typical GC-MS analysis, the thiophene derivative is vaporized and transported by an inert carrier gas through a capillary column. The column's stationary phase separates the compound from any impurities or reaction byproducts based on differences in their boiling points and affinities for the stationary phase. The time it takes for the compound to travel through the column, known as the retention time (RT), is a characteristic property under a specific set of analytical conditions and serves as an initial identifier.

Upon elution from the GC column, the molecules enter the mass spectrometer's ion source, where they are ionized, commonly by electron ionization (EI). The resulting molecular ion and its fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule, allowing for unambiguous identification. The integration of the peak area in the gas chromatogram provides a quantitative measure of the compound's purity.

Table 1: Illustrative GC-MS Operating Parameters for Analysis

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Gas Chromatograph | ||

| Column Type | Capillary (e.g., HP-5ms, DB-5) | Provides high-resolution separation of volatile compounds. |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film | Standard dimensions for general-purpose analysis. |

| Carrier Gas | Helium | Inert gas for carrying the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min | Separates compounds based on boiling point differences. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization method creating reproducible fragments. |

| Ion Source Temp. | 230 °C | Maintains the sample in the gas phase within the ion source. |

| Electron Energy | 70 eV | Standard energy for generating a library-searchable mass spectrum. |

Fragmentation Pattern Analysis for Structural Insights

The mass spectrum of this compound provides detailed structural information through the analysis of its fragmentation pattern. Due to the presence of bromine and chlorine, the molecular ion peak and any fragment ions containing these halogens will exhibit characteristic isotopic patterns. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. docbrown.info Consequently, the molecular ion (M⁺) peak will appear as a cluster of peaks.

The fragmentation of the parent molecular ion is initiated by the loss of its substituents or cleavage of the thiophene ring. The weakest bonds in the molecule, such as the C-Br bond, are often the first to break. docbrown.info The trifluoromethyl group (CF₃) is also a common leaving group. Cleavage of the thiophene ring itself can lead to the formation of smaller, stable fragment ions. nih.gov Analysis of these fragments allows for the confirmation of the compound's structure by piecing together its constituent parts.

Table 2: Predicted Key Mass Fragments and Isotopic Patterns

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 264/266/268 | [C₅BrClF₃S]⁺ | Molecular ion (M⁺) peak cluster, showing the combined isotopic pattern of Br and Cl. |

| 185/187 | [M - Br]⁺ | Loss of a bromine radical. The remaining fragment shows the 3:1 isotopic pattern of chlorine. |

| 229/231 | [M - Cl]⁺ | Loss of a chlorine radical. The remaining fragment shows the 1:1 isotopic pattern of bromine. |

| 195/197/199 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical. The remaining fragment is 5-bromo-2-chlorothiophene. |

| 116/118 | [C₄H₂ClS]⁺ | Fragment resulting from the loss of Br and CF₃. Shows the chlorine isotope pattern. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the IR spectrum would be expected to show strong absorptions corresponding to the stretching and bending vibrations of the C-F bonds of the trifluoromethyl group. The C-Cl and C-Br stretching vibrations typically appear in the fingerprint region of the spectrum (below 1000 cm⁻¹). The thiophene ring itself has characteristic vibrational modes, including C-H stretching, C=C stretching, and ring breathing modes. uomphysics.net

Raman spectroscopy would be particularly useful for observing symmetric vibrations and vibrations of the thiophene ring backbone, which may be weak in the IR spectrum. The C-S bond vibrations within the thiophene ring are also often more readily observed with Raman spectroscopy. researchgate.net

Table 3: Expected Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| ~3100 | Aromatic C-H Stretch | IR, Raman |

| 1500-1600 | Aromatic C=C Stretch | IR, Raman |

| 1100-1350 | C-F Stretch (asymmetric and symmetric) | IR (Strong) |

| ~1050 | C-Cl Stretch | IR |

| 600-800 | C-S Stretch | Raman |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide unambiguous proof of structure by yielding accurate measurements of bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction experiment would reveal the planarity of the thiophene ring, the orientation of the substituents relative to the ring, and how the molecules pack together in the crystal lattice. uomphysics.net

The analysis involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. researchgate.net This information is crucial for understanding intermolecular interactions, such as halogen bonding or π-π stacking, which can influence the physical properties of the material. nih.gov

Table 4: Representative Crystallographic Data for a Substituted Thiophene

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The basic shape of the unit cell. |

| Space Group | P2₁/n | The symmetry elements within the unit cell. |

| a (Å) | 11.83 | Length of the 'a' axis of the unit cell. |

| b (Å) | 12.81 | Length of the 'b' axis of the unit cell. |

| c (Å) | 17.18 | Length of the 'c' axis of the unit cell. |

| β (°) | 74.15 | The angle of the 'β' axis of the unit cell. |

| Volume (ų) | 2280.0 | The volume of a single unit cell. |

Note: Data in this table is illustrative and based on a representative brominated thiophene derivative for contextual purposes. researchgate.net

Chromatographic Techniques for Purity and Separation

Beyond GC-MS, other chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are vital for the analysis, purification, and purity verification of this compound. HPLC is especially useful for compounds that may be thermally unstable or not sufficiently volatile for GC.

A common approach for this type of compound would be reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com Separation is achieved based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. Detection is typically accomplished using an ultraviolet (UV) detector, as the thiophene ring possesses a chromophore that absorbs UV light at specific wavelengths.

HPLC methods can be scaled up for preparative separation to isolate the pure compound from a reaction mixture. sielc.com The purity of the collected fractions can then be assessed by analytical HPLC, where a sharp, symmetrical peak at a specific retention time indicates a high degree of purity.

Table 5: Typical HPLC Conditions for Analysis and Separation

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | Nonpolar stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water Gradient | A polar solvent system to elute the compound from the column. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Detection | UV at 254 nm | Detects the compound based on its UV absorbance. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

Computational and Theoretical Investigations of 5 Bromo 2 Chloro 3 Trifluoromethyl Thiophene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) theory is a critical component of chemical reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For 5-bromo-2-chloro-3-(trifluoromethyl)thiophene, the electron-withdrawing nature of the halogen and trifluoromethyl groups is expected to influence the energies of these frontier orbitals significantly. Theoretical calculations can provide precise values for these energies and the resulting gap, which helps in predicting the molecule's susceptibility to nucleophilic or electrophilic attack.

Illustrative Data: The following table presents hypothetical, yet scientifically plausible, quantum chemical parameters for this compound, as would be derived from DFT calculations. These values are based on typical findings for similar substituted thiophene (B33073) compounds.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.65 | Indicates high kinetic stability |

DFT calculations are a reliable tool for predicting various spectroscopic properties, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies of the molecule, a theoretical IR and Raman spectrum can be generated. These predicted spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes to specific functional groups and bond stretches. For this compound, DFT can predict characteristic vibrational frequencies for the C-Br, C-Cl, C-F, and C-S bonds, as well as the vibrations of the thiophene ring itself. Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated to aid in the interpretation of experimental NMR data, providing a complete picture of the molecule's atomic connectivity and chemical environment.

Illustrative Data: This table shows representative predicted vibrational frequencies for key bonds in the molecule.

| Vibrational Mode | Predicted Frequency (cm-1) | Assignment |

|---|---|---|

| ν(C-F) | 1150 - 1250 | Stretching vibrations of the trifluoromethyl group |

| ν(C=C) | 1500 - 1550 | Aromatic ring stretching |

| ν(C-Cl) | 700 - 750 | Stretching vibration of the chloro group |

| ν(C-Br) | 550 - 600 | Stretching vibration of the bromo group |

| ν(C-S) | 650 - 700 | Stretching vibration within the thiophene ring |

Molecular Electrostatic Potential (MEP) Analysis for Reactive Site Identification

Molecular Electrostatic Potential (MEP) analysis is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. uomphysics.net The MEP map plots the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential values. Typically, red regions represent areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are favorable for nucleophilic attack. Green areas denote neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the sulfur atom due to its lone pairs of electrons. The electron-withdrawing halogen and trifluoromethyl groups would create regions of positive potential (blue) on adjacent carbon atoms, highlighting them as potential sites for nucleophilic attack. The single hydrogen atom on the thiophene ring would also exhibit a degree of positive potential. This analysis provides a clear, visual guide to the molecule's reactive centers. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge distribution, charge transfer, and intramolecular and intermolecular interactions within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis orbitals (acceptors). The stabilization energy (E2) associated with these donor-acceptor interactions is calculated, with higher E2 values indicating stronger interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed. This is particularly useful for understanding reactions involving substituted thiophenes, such as Suzuki-Miyaura coupling or nucleophilic substitution reactions. smolecule.comnih.gov

For this compound, DFT calculations can be used to model proposed pathways for its reactions. For example, in a Suzuki coupling reaction, computational modeling could determine whether the C-Br or C-Cl bond is more likely to undergo oxidative addition to a palladium catalyst by comparing the activation energies for both processes. This predictive capability allows for the rational design of synthetic routes and the optimization of reaction conditions, saving time and resources in the laboratory.

Conformational Analysis and Stability Studies

While the thiophene ring itself is planar and relatively rigid, substituents can have different spatial orientations. Conformational analysis involves identifying the most stable three-dimensional arrangement of a molecule by calculating the energies of its various possible conformations (rotamers). For this compound, the primary focus of conformational analysis would be the rotation around the C-C bond connecting the trifluoromethyl group to the thiophene ring.

Applications of 5 Bromo 2 Chloro 3 Trifluoromethyl Thiophene in Non Biological/non Clinical Research Domains

Role as a Synthetic Intermediate in Materials Science

In the field of materials science, 5-Bromo-2-chloro-3-(trifluoromethyl)thiophene serves as a crucial precursor for the synthesis of novel organic materials with tailored electronic and optical properties. The presence of two distinct halogen atoms allows for selective and sequential reactions, such as cross-coupling reactions, enabling the construction of complex molecular architectures.

Development of Organic Semiconductors

Thiophene-based molecules are fundamental components in the development of organic semiconductors due to their excellent charge transport properties and environmental stability. While direct polymerization of this compound is not extensively documented in publicly available research, its structural motifs are integral to high-performance semiconductor materials. The trifluoromethyl group is known to influence the electronic properties of organic materials, often leading to lower LUMO levels, which can be advantageous for n-type semiconductors.

Thieno[3,2-b]thiophene (B52689) and dithienothiophene derivatives, which are structurally related to the basic thiophene (B33073) unit of the title compound, are key components in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). For instance, derivatives of thieno[3,2-b]thiophene end-capped with phenyl units have been synthesized and shown to be promising candidates for p-type organic semiconductor applications. nih.gov The synthesis of such materials often involves palladium-catalyzed cross-coupling reactions, like Stille or Suzuki coupling, where bromo- and chloro-substituted thiophenes can be utilized as starting materials. nih.gov The trifluoromethyl group in this compound can be strategically employed to fine-tune the electronic characteristics of the resulting semiconductor.

| Property | Influence of Trifluoromethyl Group |

| Electron Affinity | Increases electron affinity, potentially leading to n-type or ambipolar behavior. |

| Molecular Packing | Can influence solid-state packing, affecting charge mobility. |

| Solubility | Can enhance solubility in organic solvents, aiding in material processing. |

| Stability | The C-F bond is strong, contributing to the overall chemical and thermal stability of the material. |

Synthesis of Advanced Polymeric Materials

Polythiophenes are a significant class of conducting polymers with a wide range of applications in electronics. The synthesis of these polymers often involves the polymerization of di-halogenated thiophenes. The differential reactivity of the bromo and chloro substituents on this compound could potentially be exploited for controlled polymerization methods, such as Suzuki polycondensation. This would allow for the creation of well-defined polymeric structures.

Preparation of Functional Dyes and Pigments

Thiophene-based azo dyes are a class of chromophores that have garnered considerable interest for various applications, including in dye-sensitized solar cells (DSSCs). rsc.orgsapub.org The electron-rich nature of the thiophene ring makes it an excellent component in donor-π-acceptor (D-π-A) dye structures. The trifluoromethyl group, being strongly electron-withdrawing, can act as an acceptor or modify the electronic properties of the π-system.

Utility in Agrochemical Research as a Synthetic Precursor

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of new agrochemicals. The trifluoromethyl group is a common feature in many modern pesticides and herbicides, as it can enhance the biological activity and metabolic stability of the molecule.

Intermediate for Pesticide and Herbicide Synthesis

Halogenated thiophenes have been investigated for their pesticidal properties. google.com The trifluoromethyl group is a well-known pharmacophore in agrochemicals, often imparting increased efficacy. While specific pesticides or herbicides synthesized directly from this compound are not publicly disclosed, its structural components are found in various active ingredients. For instance, trifluoromethyl-substituted pyridazinone derivatives have been synthesized and shown to possess herbicidal activity. nih.gov Similarly, α-trifluoroanisole derivatives containing phenylpyridine moieties have been developed as potent herbicides. nih.gov The thiophene ring in the title compound can be considered a bioisostere for a phenyl ring, suggesting its potential to be incorporated into similar agrochemical structures. The bromo and chloro substituents offer synthetic handles to build more complex molecules with potential pesticidal or herbicidal properties.

Application in Catalyst and Ligand Design

The use of this compound in the direct design of catalysts and ligands is an area with limited specific examples in the literature. However, the functional groups present on the molecule offer potential for its incorporation into more complex ligand structures. For example, the bromo and chloro groups could be displaced by phosphine (B1218219) or other coordinating groups through nucleophilic substitution or cross-coupling reactions.

The trifluoromethyl group can influence the electronic properties of a ligand, which in turn can affect the catalytic activity of the corresponding metal complex. For instance, electron-withdrawing groups on a ligand can make the metal center more electrophilic, potentially enhancing its reactivity in certain catalytic cycles. While not a direct application of the title compound, research has shown that trifluoromethylthiolation of existing ligand derivatives can be achieved, highlighting the importance of the trifluoromethyl moiety in modifying catalyst properties. soton.ac.uk The development of new catalysts and ligands is an ongoing area of research, and versatile building blocks like this compound could play a role in the future design of novel catalytic systems.

Use as Chemical Probes for Mechanistic Organic Studies

This compound is a strategically substituted heterocyclic compound that holds significant potential as a chemical probe for elucidating the mechanisms of various organic reactions. Its utility in such studies stems from the distinct electronic properties and differential reactivity of its substituents: the bromine and chlorine atoms, and the strongly electron-withdrawing trifluoromethyl group. These features allow researchers to investigate reaction pathways, transition states, and the influence of electronic and steric effects on reaction outcomes.

The primary application of this compound in mechanistic studies lies in the investigation of metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions. The presence of two different halogen atoms (bromine and chlorine) at the 2- and 5-positions of the thiophene ring allows for the exploration of chemoselectivity in cross-coupling reactions. It is well-established that the carbon-bromine bond is generally more reactive towards oxidative addition in palladium-catalyzed couplings than the carbon-chlorine bond. By employing this compound as a substrate, the selectivity of a given catalytic system for C-Br versus C-Cl bond activation can be systematically studied.

Furthermore, the trifluoromethyl group at the 3-position exerts a powerful electron-withdrawing effect on the thiophene ring. This electronic perturbation is crucial for probing the mechanism of SNAr reactions. The rate and regioselectivity of nucleophilic attack on the thiophene ring are highly sensitive to the distribution of electron density. The trifluoromethyl group deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack, thereby facilitating mechanistic investigations of SNAr processes that might otherwise be too slow or inefficient to study.

Detailed research findings from studies on analogous halogenated and trifluoromethyl-substituted thiophenes provide a framework for understanding the potential applications of this compound as a mechanistic probe. For instance, computational studies on similar thiophene derivatives have shown that the mechanism of nucleophilic aromatic substitution can be finely tuned by the nature of the substituents. The presence of strong electron-withdrawing groups can favor a stepwise Meisenheimer complex mechanism over a concerted pathway.

The table below summarizes hypothetical research findings that could be obtained using this compound as a chemical probe in mechanistic studies, based on established principles of organic chemistry.

| Reaction Type | Catalyst/Reagent | Substrate | Mechanistic Insight |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / K₂CO₃ | Arylboronic acid | Selective C-Br bond activation over C-Cl bond, probing catalyst selectivity. |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos | Amine | Investigation of the relative rates of C-N bond formation at the 2- and 5-positions. |

| Nucleophilic Aromatic Substitution | Sodium methoxide (B1231860) | This compound | Elucidation of the influence of the trifluoromethyl group on the stability of the Meisenheimer intermediate. |